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molecular formula C8H9FN2O3 B8292750 4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8292750
M. Wt: 200.17 g/mol
InChI Key: BJCALCRAOQNOBJ-UHFFFAOYSA-N
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Patent
US05399553

Procedure details

11 g of the compound (123) obtained in Comparative Example 5 was added to 200 ml of concentrated hydrochloric acid, and the solution heated at reflux for 2.5 hours. After air-cooling, the solution was extracted with 500 ml of ethyl acetate four times, and the extract was washed with aqueous 10% sodium hydrogen carbonate solution. After drying over magnesium sulfate, the solvent was removed by distillation. The residue was crystallized with n-hexane, and the crystals were filtered to obtain 8.33 g of the subject compound (124) in a 97% yield.
Name
compound ( 123 )
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH2:15][CH2:16][OH:17])[C:7]=1[F:18])(C)(C)C>Cl>[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH2:15][CH2:16][OH:17])[C:7]=1[F:18]

Inputs

Step One
Name
compound ( 123 )
Quantity
11 g
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After air-cooling
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 500 ml of ethyl acetate four times
WASH
Type
WASH
Details
the extract was washed with aqueous 10% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with n-hexane
FILTRATION
Type
FILTRATION
Details
the crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.33 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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